N-(ADAMANTAN-1-YL)PYRAZINE-2-CARBOXAMIDE

Description

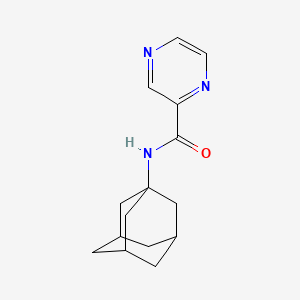

N-(Adamantan-1-yl)pyrazine-2-carboxamide is a hybrid molecule combining the rigid, lipophilic adamantane moiety with a pyrazinecarboxamide scaffold. The adamantane group enhances membrane permeability and metabolic stability due to its diamondoid structure, while the pyrazine ring provides a heterocyclic platform for hydrogen bonding and π-π interactions. This compound is part of a broader class of adamantane-containing carboxamides studied for antimicrobial, antifungal, and receptor-binding activities . Its synthesis typically involves coupling adamantan-1-amine with pyrazine-2-carbonyl derivatives under mild basic conditions .

Properties

IUPAC Name |

N-(1-adamantyl)pyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O/c19-14(13-9-16-1-2-17-13)18-15-6-10-3-11(7-15)5-12(4-10)8-15/h1-2,9-12H,3-8H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RURVWNUUUXCYRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=NC=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrazine-2-carboxylic acid adamantan-1-ylamide typically involves the reaction of pyrazine-2-carboxylic acid with adamantan-1-ylamine. The reaction is often facilitated by coupling agents such as 4-dimethylaminopyridine and Yamaguchi reagent . The reaction conditions generally include:

Solvent: Dichloromethane or tetrahydrofuran

Temperature: Room temperature to reflux

Catalyst: 4-dimethylaminopyridine

Reagent: Yamaguchi reagent (2,4,6-trichlorobenzoyl chloride)

Industrial Production Methods: While specific industrial production methods for pyrazine-2-carboxylic acid adamantan-1-ylamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.

Types of Reactions:

Oxidation: Pyrazine-2-carboxylic acid adamantan-1-ylamide can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazine ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium

Reduction: Hydrogen gas with palladium on carbon catalyst

Substitution: Nucleophiles like amines or thiols in the presence of a base

Major Products:

Oxidation: Formation of carboxylic acids or ketones

Reduction: Formation of amines or alcohols

Substitution: Formation of substituted pyrazine derivatives

Scientific Research Applications

N-(adamantan-1-yl)pyrazine-2-carboxamide is a molecule comprising an adamantane unit linked to a pyrazine ring through an amide bond . Research has explored adamantane-containing compounds and pyrazine derivatives for their potential therapeutic applications .

Adamantane Derivatives:

- Increased Lipophilicity The incorporation of adamantane into molecules can increase their lipophilicity, potentially enhancing penetration through mammalian host tissues and lipid-rich mycobacterial cell walls . The adamantyl group may also improve drug stability, pharmacokinetics, and modulate the therapeutic index .

- Antimycobacterial Activity Adamantane derivatives have been investigated for their antimycobacterial activity. For instance, adamantane-containing compounds of isoniazid, pyrazinamide, and ciprofloxacin have been synthesized and tested .

- Protecting Group An adamantane group added to the isoniazid skeleton might act as a protecting group, modifying the hydrazine unit chemically and blocking the N-acetylation process .

Pyrazine Derivatives:

- Antitubercular Agents Pyrazinamide is a first-line drug in tuberculosis (TB) therapy, and pyrazine analogs have demonstrated higher anti-TB activity against Mycobacterium tuberculosis (MTB) . Specifically, substituted N-phenylpyrazine-2-carboxamides have shown in vitro antimycobacterial activity .

- Antimicrobial Activity Pyrazinamide derivatives have been screened against Escherichia coli, Staphylococcus aureus, and Mycobacterium tuberculosis H37Ra, maintaining specific antimicrobial activity against Mtb H37Ra .

- Potential Ru(II) Complexes Pyrazine-2-carboxamide ligands have been used to synthesize Ru(II) complexes, which have been characterized and studied for their potential applications .

This compound

- Synthesis: N-(Pyrazin-2-yl)adamantane-1-carboxamide can be synthesized by reacting aminopyrazine with 1-adamantanecarbonyl chloride in dichloromethane with triethylamine .

- Geometry: The geometries of the pyrazine ring and the adamantane substituent are normal and in good agreement with closely related structures .

Mechanism of Action

The mechanism of action of pyrazine-2-carboxylic acid adamantan-1-ylamide is not fully understood, but it is believed to involve the inhibition of key enzymes in Mycobacterium tuberculosis. The compound may interfere with the synthesis of mycolic acids, essential components of the bacterial cell wall . Molecular docking studies suggest that the compound binds to the active site of these enzymes, preventing their normal function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Pyrazinecarboxamides

Pyrazinecarboxamide derivatives with halogen or alkyl substituents exhibit enhanced bioactivity compared to the parent compound. For example:

- 6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide : Demonstrates 65% inhibition of Mycobacterium tuberculosis H37Rv at 6.25 µg/mL, attributed to chlorine atoms increasing lipophilicity and target affinity .

- 6-Chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide : Shows potent antifungal activity against Trichophyton mentagrophytes (MIC = 62.5 µmol/L) due to steric and electronic effects of the tert-butyl group .

Table 1: Bioactivity of Pyrazinecarboxamide Derivatives

Adamantane-Isothiourea Hybrids

Replacing the carboxamide with an isothiourea linker alters bioactivity:

- 4-Arylmethyl (Z)-N′-(adamantan-1-yl)-morpholine-4-carbothioimidates : Compounds 7b, 7d, and 7e exhibit broad-spectrum antibacterial activity, likely due to the isothiourea’s thiourea-like hydrogen-bonding capacity .

- N-(Adamantan-1-yl)-1-alkyl-1H-indazole-3-carboxamide : Displays CB1 receptor binding (Table 2), with alkyl chain length modulating affinity .

Table 2: CB1 Receptor Binding of Adamantane-Indazole/Indole Derivatives

Adamantane-Imine Derivatives

Imine-linked adamantane derivatives, such as (E)-N-(adamantan-1-yl)-1-(3-nitrophenyl)methanimine , show acetylcholinesterase inhibition and antimicrobial activity. However, their instability under physiological conditions limits therapeutic utility compared to carboxamides .

Structure-Activity Relationships (SAR)

- Lipophilicity : Chlorine and tert-butyl substituents increase logP values, enhancing membrane permeability and antimycobacterial activity .

- Electron-Withdrawing Groups : Nitro or trifluoromethyl groups on the aryl ring improve antifungal and photosynthetic electron transport (PET) inhibition .

- Heterocycle Choice: Pyrazine derivatives favor antimicrobial activity, while indazole/indole derivatives target cannabinoid receptors .

Biological Activity

N-(Adamantan-1-yl)pyrazine-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological evaluation, and mechanisms of action of this compound, drawing on diverse research findings.

Chemical Structure and Synthesis

This compound features an adamantane moiety linked to a pyrazine ring through a carboxamide functional group. The synthesis typically involves the reaction of adamantane derivatives with pyrazine-2-carboxylic acid or its derivatives, often utilizing coupling agents to facilitate the formation of the amide bond.

Antimicrobial Activity

Research has indicated that compounds bearing the adamantane and pyrazine structures exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate activity against various bacterial strains, including Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for these compounds can vary widely, reflecting their potency against different pathogens.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| This compound | TBD | TBD |

| Pyrazinamide | 16 | M. tuberculosis |

| Adamantane derivatives | 8 - 32 | Various Gram-positive bacteria |

Antitubercular Activity

The antitubercular activity of this compound is particularly noteworthy. Analogous compounds have been shown to inhibit the growth of M. tuberculosis by targeting essential enzymes involved in bacterial metabolism. For example, molecular docking studies suggest that these compounds may interact with PanD, an enzyme crucial for the biosynthesis of coenzyme A in mycobacteria, thereby disrupting their energy metabolism .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial survival.

- Biofilm Disruption : Some derivatives have demonstrated the ability to disrupt biofilm formation in pathogenic bacteria, enhancing their efficacy in treating infections .

- Molecular Interactions : Docking studies reveal that the compound can form hydrogen bonds with active site residues in target proteins, which is essential for its inhibitory activity .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its analogs:

- Study A : A study reported that an analog exhibited an MIC value of 16 µg/mL against M. tuberculosis, indicating moderate activity compared to established antitubercular agents .

- Study B : Another investigation highlighted the compound's ability to inhibit biofilm formation in Staphylococcus aureus, suggesting potential applications in treating chronic infections associated with biofilms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.